4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid chemical properties
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid chemical properties
An In-depth Technical Guide to 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to act as a bioisostere for the benzene ring.[1] Derivatives of thiophene-2-carboxylic acid, in particular, are versatile building blocks for a wide array of therapeutic agents and advanced materials.[2][3] They are integral to the development of pharmaceuticals such as anti-inflammatory drugs and conductive polymers.[2][4]
This guide focuses on a specific, novel derivative: 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid . As this compound is not extensively documented in current literature, this whitepaper serves as a predictive guide for researchers and drug development professionals. By leveraging established principles of organic chemistry and drawing parallels with structurally related molecules, we will provide a comprehensive overview of its predicted chemical properties, a robust synthetic strategy, and its potential applications in drug discovery. This document is designed to be a foundational resource, enabling scientists to synthesize, characterize, and explore the therapeutic utility of this promising molecule.
Part 1: Predicted Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step in its development. While experimental data for the title compound is unavailable, we can predict its key characteristics based on its functional groups: a carboxylic acid, an aromatic sulfonamide, and a methoxy group on a thiophene core.
Calculated Physicochemical Properties
A summary of the predicted physicochemical properties for 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is presented below. These values are crucial for predicting its behavior in biological systems and for planning experimental work.
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₆H₇NO₅S₂ | Defines the elemental composition. |
| Molecular Weight | 237.25 g/mol | Essential for all stoichiometric calculations. |
| Topological Polar Surface Area (TPSA) | 127.8 Ų | Suggests the molecule may have moderate to low cell permeability without active transport. |
| Hydrogen Bond Donors | 3 (COOH, NH₂) | Indicates potential for strong intermolecular interactions, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 6 (O=C, OH, OCH₃, SO₂) | Contributes to solubility in polar solvents and provides multiple points for receptor interaction. |
| Predicted LogP (cLogP) | ~0.5 - 1.0 | A low LogP value suggests a preference for hydrophilic environments, consistent with the multiple polar groups. |
Acidity and Solubility (pKa)
The molecule possesses two acidic protons: one on the carboxylic acid and two on the sulfonamide.
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Carboxylic Acid pKa: The pKa of the parent thiophene-2-carboxylic acid is approximately 3.49.[3] The electron-donating resonance effect of the 4-methoxy group would be expected to slightly increase this pKa (making it less acidic). Conversely, the powerful electron-withdrawing effect of the 5-sulfamoyl group will significantly decrease the pKa, making the carboxylic acid more acidic than the parent compound. A predicted pKa in the range of 2.8 - 3.2 is a reasonable estimate.
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Sulfonamide pKa: Primary sulfonamides typically have a pKa in the range of 9-10. This acidity is crucial for the biological activity of many sulfonamide drugs, as the anionic form is often the active species for binding to metalloenzymes like carbonic anhydrase.
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Solubility: The presence of both a carboxylic acid and a sulfonamide group suggests good solubility in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) where it will form salts. Solubility in organic solvents like ethers and chlorinated hydrocarbons is likely to be moderate to low but can be enhanced by esterification of the carboxylic acid.[2]
Predicted Spectroscopic Signature
The anticipated NMR spectral data provides a roadmap for structural confirmation upon synthesis.
¹H NMR Spectroscopy:
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Thiophene Proton (H-3): A single peak, a singlet, is expected for the only proton on the thiophene ring. Its chemical shift would likely appear in the range of δ 7.0 - 7.5 ppm . This is downfield from unsubstituted thiophene due to the deshielding effects of the adjacent carboxylic acid and the electronic influence of the other substituents.[5][6]
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Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, expected around δ 3.9 - 4.1 ppm .
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Sulfonamide Protons (-SO₂NH₂): A broad singlet integrating to 2H, likely appearing between δ 7.0 - 8.0 ppm . This peak will be exchangeable with D₂O.
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (δ > 12 ppm ), and also exchangeable with D₂O.
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): The least shielded carbon, expected in the δ 162 - 168 ppm region.[7]
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Thiophene Ring Carbons:
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C2 (C-COOH): ~δ 140 - 145 ppm
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C3 (C-H): ~δ 115 - 120 ppm
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C4 (C-OCH₃): ~δ 155 - 160 ppm (significantly downfield due to the oxygen)
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C5 (C-SO₂NH₂): ~δ 145 - 150 ppm
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Methoxy Carbon (-OCH₃): A distinct peak around δ 58 - 62 ppm .
Part 2: Proposed Synthesis and Experimental Protocol
A logical and efficient synthetic route is paramount for accessing this novel compound for further study. We propose a two-step sequence starting from the commercially available 4-Methoxythiophene-2-carboxylic acid.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Step 1: Electrophilic Chlorosulfonation
Causality: The thiophene ring, activated by the electron-donating 4-methoxy group, is susceptible to electrophilic aromatic substitution. Chlorosulfonic acid is a potent electrophile that will install a sulfonyl chloride group. The C5 position is the most electronically favorable and sterically accessible site for this substitution, directed by both the C2-carboxyl and C4-methoxy groups.
Detailed Protocol:
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Reagent Addition: Add chlorosulfonic acid (2.5 - 3.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C. Self-Validation: Careful control of temperature is critical to prevent side reactions and degradation.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate, 4-methoxy-2-carboxythiophene-5-sulfonyl chloride, will precipitate or can be extracted.
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Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride is often used directly in the next step without extensive purification due to its reactivity.
Step 2: Ammunolysis of the Sulfonyl Chloride
Causality: The highly electrophilic sulfonyl chloride intermediate readily reacts with nucleophiles. Aqueous ammonia provides the nucleophilic amine to displace the chloride, forming the stable sulfonamide functional group.
Detailed Protocol:
-
Setup: Dissolve the crude 4-methoxy-2-carboxythiophene-5-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add concentrated aqueous ammonia (excess, ~10 eq) dropwise. An immediate reaction is often observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).
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Work-up: Acidify the reaction mixture with cold, dilute HCl (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylic acid, causing the final product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to yield pure 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid.
Part 3: Reactivity and Derivatization for SAR Studies
The title compound contains three distinct functional groups that can be selectively modified to generate a chemical library for Structure-Activity Relationship (SAR) studies. This is a cornerstone of the iterative drug design process.
Derivatization Workflow
Caption: Key derivatization pathways for SAR exploration.
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Carboxylic Acid Modifications: This is the most versatile handle for derivatization.
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Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling agents like DCC/EDC) followed by reaction with a diverse panel of primary or secondary amines yields an amide library. This is a common strategy to explore interactions with protein backbones.
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Ester Formation: Standard Fischer esterification with various alcohols under acidic catalysis can modulate lipophilicity and pharmacokinetic properties.
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Sulfonamide Modifications:
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N-Alkylation/Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and reacted with alkyl or aryl halides. This allows for probing pockets near the sulfonamide binding site.
-
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Thiophene Ring C-H Functionalization:
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The remaining C-H bond at the 3-position can be functionalized, though it is sterically hindered. Treatment with a strong base like LDA can lead to deprotonation, creating a nucleophilic dianion that can react with various electrophiles.[4] This advanced strategy allows for complete exploration of the scaffold's chemical space.
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Part 4: Potential Biological Significance and Applications
The chemical architecture of 4-methoxy-5-sulfamoylthiophene-2-carboxylic acid combines two powerful pharmacophores: the thiophene carboxylic acid and the aromatic sulfonamide. This hybrid structure suggests a high potential for biological activity.
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Enzyme Inhibition: Aromatic sulfonamides are classic inhibitors of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs) , which are targets for diuretics and anti-glaucoma agents.[8] The thiophene-sulfonamide scaffold has also been identified as a potent inhibitor of kinases like JNK and CDK5 , which are implicated in neurodegenerative diseases and cancer.[9][10] The carboxylic acid group can serve as an additional binding anchor, potentially increasing potency and selectivity.
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Antimicrobial Activity: Thiophene derivatives and sulfonamides are both well-established classes of antimicrobial agents.[11][12] The title compound could act as a novel antibacterial agent, potentially by inhibiting folate synthesis, a mechanism common to sulfa drugs.
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Anti-inflammatory and Anticancer Potential: Many thiophene derivatives exhibit anti-inflammatory and anticancer properties.[12][13] The structural similarity of the thiophene carboxylic acid moiety to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential activity against targets like cyclooxygenase (COX) enzymes.
The logical first step for a researcher who has successfully synthesized this compound would be to screen it against a panel of kinases, carbonic anhydrases, and a diverse set of bacterial strains to identify its primary biological activity.
Conclusion
While 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid remains a novel chemical entity, a thorough analysis of its structure provides a clear and actionable path for its synthesis and investigation. This guide has detailed its predicted physicochemical profile, a robust and logical synthetic protocol, and highlighted its significant potential as a scaffold for drug discovery. The convergence of the thiophene carboxylic acid and aromatic sulfonamide motifs makes it a compelling candidate for screening against a range of therapeutic targets, particularly enzymes like kinases and carbonic anhydrases. It is our hope that this technical guide will serve as a catalyst for the exploration of this and related structures, ultimately contributing to the development of new and effective therapeutic agents.
References
- ACS Green Chemistry. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds.
- Journal of Medicinal Chemistry. (2004, November 26). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide....
- ResearchGate. (n.d.). (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al....
- AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives.
- PubMed. (2013, May 15). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties.
- Journal of the Chemical Society, Perkin Transactions 2. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships.
- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
- PubMed. (2012, September 15). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
- The Journal of Organic Chemistry. (n.d.). Dianions of methylated thiophene-2-carboxylic acids: their formation and reactivity.
- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
- MDPI. (2022, February 17). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors.
- Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
- Satonaka, H. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar.
- Chem-Impex. (n.d.). 2-Thiophenecarboxylic acid.
- RSC Publishing. (2019, August 12). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate.
- Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review.
- Organic Process Research & Development. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- SpectraBase. (n.d.). Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum.
- ResearchGate. (n.d.). pKa Values for Thiophenols 1-7.
- ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
Sources
- 1. sciensage.info [sciensage.info]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
